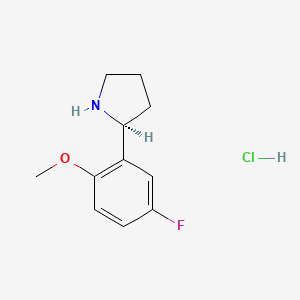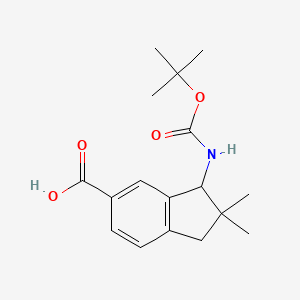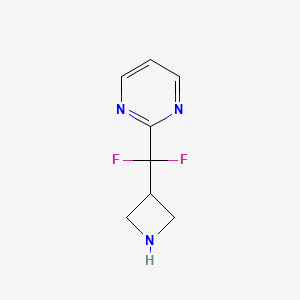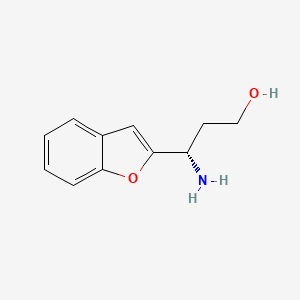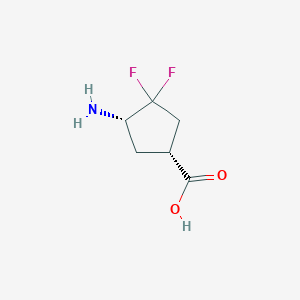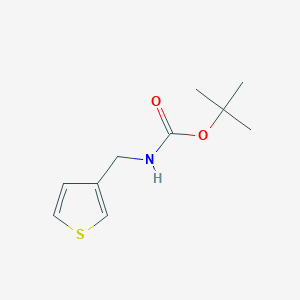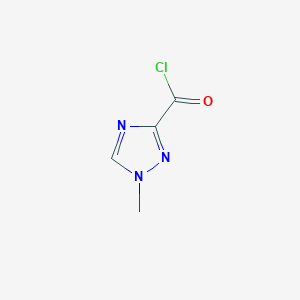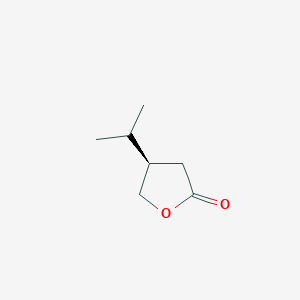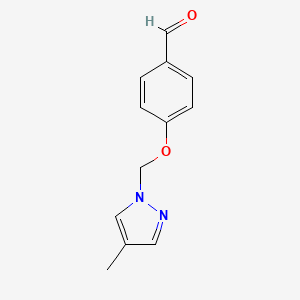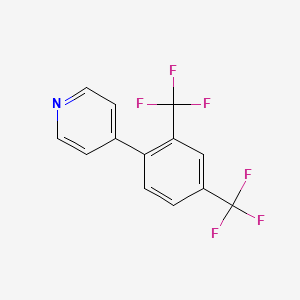
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: is a synthetic compound often used in peptide synthesis. The compound contains a Boc (tert-butoxycarbonyl) protecting group, a methylated alanine residue, and a tetrahydropyran-4-yl group. These components contribute to its stability and reactivity in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a Boc group.
Methylation: The alpha carbon of the alanine is methylated.
Attachment of Tetrahydropyran-4-yl Group: The tetrahydropyran-4-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers might be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran-4-yl group.
Reduction: Reduction reactions may target the Boc protecting group or the tetrahydropyran-4-yl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc group or the tetrahydropyran-4-yl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydropyran-4-yl group.
Reduction: Deprotected amino acids or reduced tetrahydropyran-4-yl derivatives.
Substitution: Substituted derivatives at the Boc or tetrahydropyran-4-yl groups.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a protected amino acid derivative.
- Acts as a building block for more complex molecules.
Biology:
- Studied for its potential role in protein engineering and design.
- Used in the synthesis of peptide-based drugs.
Medicine:
- Investigated for its potential therapeutic applications in drug development.
- Used in the synthesis of peptide-based vaccines.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group provides stability and can be removed under acidic conditions, while the tetrahydropyran-4-yl group can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Boc-L-Ala-OH: Lacks the methylation and tetrahydropyran-4-yl group.
Boc-N-Me-L-Ala-OH: Lacks the tetrahydropyran-4-yl group.
Fmoc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH: Uses an Fmoc protecting group instead of Boc.
Uniqueness:
- The presence of the tetrahydropyran-4-yl group provides unique reactivity and stability.
- The methylation of the alanine residue can influence the compound’s steric and electronic properties.
Propriétés
Formule moléculaire |
C14H25NO5 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15(4)11(12(16)17)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1 |
Clé InChI |
YUWLKAVZIAMQMI-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CCOCC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CC1CCOCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


